molecular formula C13H15NOS B2366421 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one CAS No. 439094-62-9

2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one

Cat. No.: B2366421
CAS No.: 439094-62-9
M. Wt: 233.33
InChI Key: OBFUZHNNQTTYHS-UHFFFAOYSA-N
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Description

2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one (CAS 439094-62-9) is a chiral bicyclic N,S-acetal scaffold that functions as a potent inhibitor of human farnesyltransferase (FTase) . This heterodimeric metalloenzyme catalyzes the farnesylation of proteins, including Ras proteins, a process critical in cell signalling and proliferation . Inhibiting FTase is a promising therapeutic strategy in cancer research, as well as in the study of parasitic diseases and Hutchinson-Gilford Progeria Syndrome . This compound is part of a novel class of constrained cysteine-amide systems designed to mimic the CaaX substrate of FTase without a free thiol group, which is associated with reduced toxicity compared to earlier inhibitor designs . It exhibits excellent inhibitory activity in the nanomolar range, with one study reporting an IC50 value as low as 4.03 nM for a closely related sulfoxide derivative, highlighting the potency of this structural family . The compound features multiple points of diversification, making it a valuable scaffold for further structure-activity relationship (SAR) studies in medicinal chemistry and drug discovery programs focused on oncology and other proliferative diseases . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2,9b-trimethyl-3H-[1,3]thiazolo[2,3-a]isoindol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-12(2)8-14-11(15)9-6-4-5-7-10(9)13(14,3)16-12/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFUZHNNQTTYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(=O)C3=CC=CC=C3C2(S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821735
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction Mechanism

The reaction initiates with the nucleophilic attack of the aminothiol’s sulfur atom on the carbonyl carbon of 2-acetylbenzoic acid, forming a thioester intermediate. Subsequent intramolecular amide bond formation between the amine and carboxylic acid groups generates the isoindolinone ring. Finally, cyclodehydration yields the thiazolo[2,3-a]isoindolin-5-one scaffold. The methyl groups at positions 2, 2, and 9b originate from:

  • C2 methyl groups : Substituents on the aminothiol’s α-carbon (e.g., 2-amino-2-methylpropanethiol).
  • C9b methyl group : The acetyl group of 2-acetylbenzoic acid, which becomes incorporated into the isoindolinone ring during cyclization.

Experimental Protocol

  • Reactants :
    • 2-Acetylbenzoic acid (1.0 equiv)
    • 2-Amino-2-methylpropanethiol (1.1 equiv)
  • Conditions :
    • Solvent: Toluene or xylene
    • Temperature: Reflux (110–140°C)
    • Dean-Stark trap for azeotropic removal of water
  • Workup :
    • Cooling and filtration
    • Recrystallization from ethanol/water mixtures

Yield : 72–85%
Diastereoselectivity : >95:5 (major:minor), confirmed by $$ ^1H $$ NMR and X-ray crystallography.

Structural Confirmation and Stereochemical Analysis

The absolute configuration of the major diastereoisomer was unambiguously determined via single-crystal X-ray diffraction (Figure 1). Key findings include:

  • Fused ring system : The thiazole and isoindolinone rings adopt a nearly planar arrangement, with a dihedral angle of 8.2° between planes.
  • Methyl group orientations :
    • C2 methyl groups occupy equatorial positions, minimizing steric strain.
    • C9b methyl resides in a pseudo-axial orientation due to ring puckering.

Table 1. Crystallographic Data for 2,2,9b-Trimethyl-2,3-dihydrothiazolo[2,3-a]isoindol-5(9bH)-one

Parameter Value
Crystal System Monoclinic
Space Group $$ P2_1/c $$
$$ a $$ (Å) 10.214(2)
$$ b $$ (Å) 14.537(3)
$$ c $$ (Å) 12.809(3)
$$ \beta $$ (°) 105.63(3)
$$ V $$ (ų) 1834.6(6)
$$ Z $$ 4
$$ R_{\text{int}} $$ 0.032

Alternative Synthetic Strategies and Limitations

While the condensation method remains predominant, alternative approaches have been explored for related thiazolo-isoindolinones:

Scalability and Practical Considerations

The Allin protocol is notably scalable, with demonstrated efficiency on multigram scales:

  • 4.00 mmol scale : 95% yield after recrystallization.
  • Solvent recovery : Toluene can be recycled via distillation, reducing environmental impact.

Table 2. Optimization of Reaction Conditions

Variable Optimal Value Effect on Yield
Solvent Toluene Maximizes rate
Temperature 130°C Completes in 6h
Aminothiol Equiv 1.1 Prevents dimer

Chemical Reactions Analysis

Types of Reactions

2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various chemical reactions:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction can convert the thiazole ring into dihydrothiazole derivatives.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions can introduce various functional groups onto the thiazole ring.

Biological Applications

The biological profile of 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one indicates potential in:

  • Enzyme Interaction Studies : The compound's structure facilitates interactions with enzymes and proteins, making it a candidate for studying binding mechanisms.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties.

Material Science

In material science, this compound can be utilized in developing new materials with tailored properties:

  • Conductivity : Modifications to the compound can lead to materials with enhanced electrical conductivity.
  • Fluorescence : The unique structural features may allow for applications in fluorescent materials.

Case Studies and Research Findings

StudyFindings
Beilstein Journal of Organic Chemistry (2024)Investigated the synthesis of novel herbicidal compounds based on thiazolo scaffolds; highlighted the potential of similar structures in agricultural applications .
PMC Article on Thiazolo Compounds (2010)Reviewed various thiazolo derivatives and their biological activities; emphasized the importance of structural modifications for enhancing efficacy .
Chemical Reviews (2020)Discussed synthetic strategies and transformations involving thiazolo compounds; noted their significance in drug discovery .

Mechanism of Action

The mechanism by which 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules.

Comparison with Similar Compounds

Structural and Functional Variations in Core Scaffolds

Thiazolo[2,3-a]isoindol-5(9bH)-one Derivatives

These compounds share the thiazole-isoindolinone core but differ in substituents:

  • CAS 143390-74-3 : 9b-(3,5-Dimethylphenyl) substitution. This derivative demonstrated anti-HIV-1 activity in studies by Mertens et al. (1993), highlighting the importance of aryl substituents for viral reverse transcriptase inhibition .
Oxazolo[2,3-a]isoindol-5(9bH)-one Derivatives
  • Compound 13g (9b-(4-Fluorophenyl)) : Replacing thiazole with oxazole (oxygen instead of sulfur) reduced electronic polarizability. This derivative was used in p53 activation studies, with the 4-fluorophenyl group enhancing binding affinity .
Imidazo[2,1-a]isoindol-5(9bH)-one Derivatives
  • ML375 (9b-(4-Chlorophenyl)) : This imidazole-containing analog acts as a selective M5 muscarinic acetylcholine receptor negative allosteric modulator (NAM). The chlorophenyl and difluorobenzoyl groups are critical for CNS penetration and receptor selectivity .
Antiviral Activity
  • Thiazoloisoindolinones with aryl substituents (e.g., 3,5-dimethylphenyl) showed potent anti-HIV-1 activity (EC₅₀ = 0.5–5 μM), while modifications to the core (e.g., azaindolinone) abolished activity .
  • The trimethyl derivative’s activity remains unstudied, but methyl groups may alter pharmacokinetics (e.g., CYP450 metabolism).
Receptor Modulation
  • Imidazo analogs like ML375 exhibit submicromolar potency (M5 IC₅₀ = 0.3–1.0 μM) due to the imidazole ring’s hydrogen-bonding capacity and the chlorophenyl group’s hydrophobic interactions .
  • Oxazolo derivatives (e.g., 13g) activate p53 via MDM2 inhibition, with fluorophenyl enhancing target engagement .

Physicochemical Properties

Compound Core Structure Substituents LogP* Key Biological Activity Reference
2,2,9b-Trimethyl derivative Thiazolo[2,3-a]isoindolone 2,2,9b-Trimethyl ~3.5 (est.) Unknown N/A
CAS 143390-74-3 Thiazolo[2,3-a]isoindolone 9b-(3,5-Dimethylphenyl) ~4.2 Anti-HIV-1 (EC₅₀ = 0.5 μM)
ML375 Imidazo[2,1-a]isoindolone 9b-(4-Chlorophenyl), benzoyl 3.8 M5 NAM (IC₅₀ = 0.3 μM)
Compound 13g Oxazolo[2,3-a]isoindolone 9b-(4-Fluorophenyl) ~2.9 p53 Activation (IC₅₀ = 1.2 μM)

*Estimated using fragment-based methods.

Key Findings from Comparative Studies

Core Rigidity : The thiazolo and imidazo cores enforce planar conformations critical for binding, while oxazolo derivatives exhibit slightly reduced rigidity .

Substituent Effects :

  • Aryl groups (e.g., chlorophenyl) enhance target affinity through hydrophobic interactions.
  • Methyl groups may improve metabolic stability but require optimization for activity retention.

Biological Activity

2,2,9b-Trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one (CAS: 439094-62-9) is a heterocyclic compound characterized by a thiazole ring fused with an isoindole structure. This unique configuration imparts distinct biological properties that are currently under investigation for various therapeutic applications. The compound's molecular formula is C13H15NOS, with a molar mass of 233.33 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. Thiazoline derivatives have been noted for their potential in modulating enzyme activities and influencing protein binding dynamics.

Biological Activity Overview

Current research highlights several key areas where 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one exhibits biological activity:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. For instance, related thiazole compounds have demonstrated cytotoxic effects against various cancer cell lines and have been shown to induce apoptosis and cell cycle arrest in tumor cells .
  • Anti-inflammatory Activity : The compound has been linked to anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. This aligns with findings from similar thiazole derivatives that exhibited significant COX-2 inhibitory activity while maintaining a favorable gastrointestinal safety profile compared to traditional NSAIDs .

Case Studies and Research Findings

A review of recent literature reveals several studies focused on the biological activities of compounds related to 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one:

  • Cytotoxicity Assays : In vitro studies have shown that derivatives of thiazole compounds can significantly reduce tumor volumes in animal models. For example, compounds similar to 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one were tested against HT29 colon cancer cells and demonstrated IC50 values in the low micromolar range .
  • Cell Migration and Clonogenicity : The impact on cell migration was assessed using wound-healing assays where thiazole derivatives inhibited migration effectively compared to controls. This suggests potential applications in cancer metastasis prevention .

Comparative Analysis

To contextualize the biological activity of 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one within the broader category of thiazole compounds, a comparison table illustrates its properties against similar compounds:

Compound NameStructure TypeAnticancer ActivityCOX InhibitionNotes
2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-oneThiazole-IsoindoleYesModerateUnique structure
Thiazole Derivative ASimple ThiazoleYesHighEstablished anticancer agent
Thiazole Derivative BFused ThiazoleModerateLowLess potent than A

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